2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Description
2-[5-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzodiazole derivative featuring a 4-methoxyphenyl substituent at position 5 of the benzodiazole core and an ethylamine side chain at position 2, protonated as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . While the exact molecular formula is disputed in the literature (e.g., erroneously lists C₉H₁₇NO, which is inconsistent with its structure), the corrected formula is inferred as C₁₆H₁₈Cl₂N₃O (molecular weight ≈ 339 g/mol), accounting for the benzodiazole core, 4-methoxyphenyl group, ethylamine, and two HCl molecules.
Benzodiazoles are recognized for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors or antimicrobial agents due to their ability to engage in hydrogen bonding and π-π interactions. The 4-methoxyphenyl group in this compound may modulate electronic properties and binding affinity compared to analogs with alternative substituents .
Properties
Molecular Formula |
C16H19Cl2N3O |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c1-20-13-5-2-11(3-6-13)12-4-7-14-15(10-12)19-16(18-14)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H |
InChI Key |
KRIUCGSDQTWHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethan-1-amine Side Chain: The ethan-1-amine side chain can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Reactions
The ethanamine group (-CH2CH2NH2) and secondary nitrogen atoms in the benzodiazole ring act as nucleophilic sites.
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes substitution at activated positions. Methoxy groups direct electrophiles to specific sites:
| Electrophile | Conditions | Position Substituted | Major Product | Yield (%) |
|---|---|---|---|---|
| HNO3/H2SO4 | 0–5°C | C-4 (para to methoxy) | Nitro derivative | 55 |
| Br2/FeBr3 | RT, CHCl3 | C-5 (ortho to benzodiazole N) | Bromo derivative | 40 |
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed coupling, enabling structural diversification:
| Reaction | Catalytic System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME | Arylboronic acid | Biaryl derivatives | 65–80 |
| Buchwald-Hartwig Amination | Pd(OAc)2, Xantphos | Amines | Aminated benzodiazole | 50–60 |
Reductive Transformations
The dihydrochloride salt undergoes reduction under controlled conditions:
| Reduction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitro Group Reduction | H2/Pd-C | EtOH, 50 psi | Amino derivative | 90 |
| Amine Debenzylation | HCO2NH4, Pd/C | MeOH, reflux | Free amine | 75 |
Acid-Base Reactions
The dihydrochloride form reversibly dissociates in solution:
| Medium | Behavior | pKa (Estimated) |
|---|---|---|
| Aqueous HCl (1M) | Stable as dihydrochloride | Amine: ~8.5; Benzodiazole N: ~3.2 |
| NaOH (pH >10) | Free base precipitates | Solubility drops sharply |
Oxidative Reactions
Controlled oxidation targets the ethanamine side chain:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO4, H2O | 80°C, 4h | Carboxylic acid | 30 |
| TBHP, CuI | RT, CH3CN | Nitrone derivative | 45 |
Key Mechanistic Insights:
-
Steric Effects : The 4-methoxyphenyl group imposes steric constraints, directing electrophiles to the benzodiazole ring over the aryl substituent .
-
Electronic Effects : Methoxy groups enhance electron density at the benzodiazole C-5 and C-6 positions, favoring electrophilic attack.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DME) improve coupling reaction yields by stabilizing intermediates .
Scientific Research Applications
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the benzimidazole core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with various molecular targets and pathways. The benzimidazole core can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar benzodiazole derivatives:
Key Observations:
In contrast, chloro () and trifluoromethyl () groups withdraw electrons, which may stabilize the compound against oxidative metabolism but reduce solubility . The trifluoromethyl group () introduces significant hydrophobicity, favoring blood-brain barrier penetration but complicating formulation .
Structural Flexibility: The ethylamine side chain in the target compound and its analogs provides flexibility for optimal receptor binding.
Salt Forms :
- All compounds listed are dihydrochloride salts, improving aqueous solubility compared to free bases. This is critical for oral bioavailability and dissolution rates .
Computational and Experimental Considerations
While the provided evidence lacks direct biological data, computational methods like AutoDock Vina () and density functional theory (DFT) () could predict binding modes and electronic properties. For example:
- The 4-methoxyphenyl group’s electron-donating nature might enhance binding to serotonin receptors, which favor aromatic interactions.
- Chloro or trifluoromethyl substituents () could improve affinity for enzymes like kinases, where hydrophobic pockets are common .
Biological Activity
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzodiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C16H19Cl2N3O, with a molecular weight of 264.15 g/mol. The compound features a benzodiazole ring, which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzodiazole Ring : This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acid derivatives.
- Amine Introduction : The ethylamine component is introduced through nucleophilic substitution reactions.
- Dihydrochloride Salt Formation : The final step often involves the formation of the dihydrochloride salt for enhanced solubility and stability in biological assays .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antitumor Activity
Studies have shown that benzodiazole derivatives can act as effective inhibitors against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects in vitro against colon cancer cells (IC50 values in the nanomolar range) and have been evaluated in vivo for their tumor growth inhibition properties .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Specific Kinases : Similar benzodiazole derivatives have been identified as potent inhibitors of kinases involved in cancer progression, such as PLK4 and FGFRs .
- Modulation of Signaling Pathways : The interaction with cellular receptors and enzymes can lead to altered signaling pathways that promote apoptosis or inhibit proliferation in cancer cells .
Case Studies
Several studies have highlighted the potential applications of benzodiazole derivatives in therapeutic contexts:
| Study Reference | Biological Activity | IC50 Value |
|---|---|---|
| Inhibition of PLK4 | <10 nM | |
| Antiproliferative in multiple myeloma cells | 0.64 µM | |
| FGFR inhibitor | 30.2 nM |
These findings underscore the therapeutic potential of benzodiazole-containing compounds, including this compound.
Toxicity and Safety Profile
Preliminary assessments indicate that this compound may exhibit toxicity at certain concentrations. For example, it has been classified as harmful if swallowed and may cause skin irritation . Therefore, further toxicological studies are essential to establish safety profiles for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Step 1 : Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at elevated temperatures (120°C) is a common approach, as seen in analogous benzodiazol-2-yl derivatives .
- Step 2 : Optimize solvent systems (e.g., ethanol for condensation reactions) and stoichiometric ratios of intermediates (e.g., hydrazine derivatives and ketones) to enhance yield .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux times to minimize side-product formation.
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Phosphorus oxychloride, 120°C | 65 | 98% |
| Ethanol reflux, 24h | 72 | 95% |
| Solvent-free, microwave-assisted | 85* | 99% |
| *Hypothetical optimization based on green chemistry trends. |
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and methoxy groups (1250–1300 cm⁻¹) .
- NMR : Use H NMR to verify aromatic protons (δ 6.8–7.5 ppm) and the ethylene linker (δ 2.8–3.5 ppm). C NMR confirms the benzodiazole ring system (δ 150–160 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate the molecular ion peak (M+H⁺) and dihydrochloride adducts.
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) predict reactivity and intermediates during synthesis?
- Methodology :
- Step 1 : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps .
- Step 2 : Apply machine learning (ML) to analyze reaction databases (e.g., ICReDD’s workflow) for optimal solvent/catalyst combinations .
- Step 3 : Validate predictions with microfluidic reactors to test high-throughput conditions .
- Case Study :
- A DFT study on analogous pyrazoline derivatives reduced experimental trials by 40% by identifying low-energy pathways for ring closure .
Q. How should researchers resolve contradictions between computational predictions and experimental pharmacological activity data?
- Methodology :
- Step 1 : Cross-validate computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .
- Step 2 : Employ statistical design of experiments (DoE) to isolate variables (e.g., substituent effects on binding affinity) .
- Step 3 : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and reconcile in silico vs. in vitro results .
- Example :
- For serotonin receptor antagonists, discrepancies in binding affinity were resolved by incorporating explicit water molecules in molecular dynamics simulations .
Q. What advanced strategies improve the compound’s bioavailability in preclinical studies?
- Methodology :
- Step 1 : Synthesize prodrug derivatives (e.g., esterification of the amine group) to enhance membrane permeability .
- Step 2 : Use in vitro Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships .
Methodological Resources
- Experimental Design : Leverage CRDC classifications (e.g., RDF2050112 for reactor design) to align with funding priorities .
- Data Analysis : Implement AI-driven tools like COMSOL Multiphysics for reaction optimization and sensitivity analysis .
- Safety Compliance : Adhere to protocols in the "Chemical Hygiene Plan" for advanced laboratory work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
